1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide involves multiple steps. The preparation typically starts with the formation of the pyrazole ring, followed by the introduction of the sulfonamide group and the thiomorpholine moiety. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, the pyrazole ring is formed through cyclization reactions.
Sulfonation: Introduction of the sulfonamide group is achieved through sulfonation reactions using reagents like sulfonyl chlorides.
Thiomorpholine Introduction: The thiomorpholine moiety is introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
1,3,5-Trimethylpyrazole: Lacks the sulfonamide and thiomorpholine groups, resulting in different chemical properties and applications.
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide: Lacks the trimethyl groups, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3S2/c1-13-15(14(2)19(3)18-13)25(21,22)17-12-16(4-8-23-9-5-16)20-6-10-24-11-7-20/h17H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFYZESVKHWOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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